molecular formula C23H33NO4 B3529591 N-2-adamantyl-3,4,5-triethoxybenzamide

N-2-adamantyl-3,4,5-triethoxybenzamide

Cat. No.: B3529591
M. Wt: 387.5 g/mol
InChI Key: WFGBTDGKIJCKDH-UHFFFAOYSA-N
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Description

N-2-adamantyl-3,4,5-triethoxybenzamide is a benzamide derivative featuring an adamantyl group directly attached to the nitrogen atom of the benzamide core. The adamantyl moiety confers high lipophilicity and metabolic stability, while the triethoxy substituents on the benzene ring enhance solubility and bioavailability .

Properties

IUPAC Name

N-(2-adamantyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-4-26-19-12-18(13-20(27-5-2)22(19)28-6-3)23(25)24-21-16-8-14-7-15(10-16)11-17(21)9-14/h12-17,21H,4-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGBTDGKIJCKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Adamantyl-Containing Derivatives

Adamantyl groups are widely used to improve stability and binding affinity. Notable examples include:

Compound Name Key Features Bioactivity/Properties Reference
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Thiadiazole-linked adamantyl; triethoxybenzamide Enhanced solubility, antimicrobial/antiviral activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide Fluorobenzamide substituent; benzyl group Increased potency in target binding
N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide Methoxyadamantyl; trifluoromethyl group Improved stability and lipophilicity

Key Differences :

  • Linker Type : The thiadiazole ring in compounds introduces a heterocyclic spacer, altering electronic properties compared to the direct N-adamantyl linkage in the target compound.
  • Substituent Effects : Fluorine () and trifluoromethyl () groups enhance electronegativity and metabolic resistance, whereas triethoxy groups () prioritize solubility.

Benzamide Analogs with Varied Substituents

Modifications to the benzamide core significantly impact bioactivity:

Compound Name Substituents Molecular Weight Key Properties Reference
N-(5-chloro-2-methyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide Chloro, nitro, trimethoxy 394.8 Herbicidal activity; reduced solubility
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide Thiophene; dimethylamino 364.46 CNS-targeting potential
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide Ethoxy; tetrahydroquinoline 378.5 Enhanced blood-brain barrier penetration

Key Differences :

  • Polarity : Trimethoxy () vs. triethoxy groups alter solubility and membrane permeability.
  • Heterocyclic Moieties: Thiophene () and tetrahydroquinoline () introduce distinct electronic and steric effects, influencing target selectivity.

Thiadiazole-Linked Compounds

Thiadiazole rings are common in bioactive compounds:

Compound Name Structure Bioactivity Reference
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide Simple benzamide; no triethoxy Moderate antimicrobial activity
N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine Ethylamine substituent Anticancer potential

Key Differences :

  • The triethoxybenzamide moiety in the target compound provides superior solubility and bioavailability compared to simpler benzamide analogs ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-adamantyl-3,4,5-triethoxybenzamide
Reactant of Route 2
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N-2-adamantyl-3,4,5-triethoxybenzamide

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